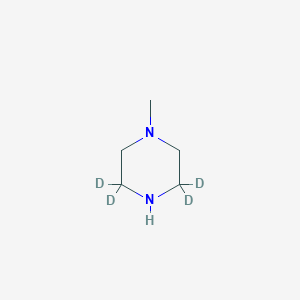
N-Methylpiperazine-3,3,5,5-D4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methylpiperazine-3,3,5,5-D4: is a deuterated derivative of N-Methylpiperazine, a heterocyclic organic compound. The deuterium atoms replace the hydrogen atoms at the 3 and 5 positions, making it a useful compound in various scientific research applications, particularly in the field of stable isotope labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Methylpiperazine-3,3,5,5-D4 typically involves the deuteration of N-Methylpiperazine. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, the reaction can be carried out in the presence of a deuterated solvent and a deuterium source such as deuterium gas or deuterated water.
Industrial Production Methods: Industrially, this compound can be produced by reacting diethanolamine and methylamine under high pressure and temperature conditions, followed by deuteration. The reaction is typically carried out at 250 bar and 200°C .
Analyse Chemischer Reaktionen
Types of Reactions: N-Methylpiperazine-3,3,5,5-D4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-Methylpiperazine N-oxide.
Reduction: It can be reduced to form N-Methylpiperazine.
Substitution: It can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: N-Methylpiperazine N-oxide.
Reduction: N-Methylpiperazine.
Substitution: Various substituted piperazines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-Methylpiperazine-3,3,5,5-D4 has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for studying reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the pathways of drug metabolism.
Medicine: Used in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals as a building block.
Wirkmechanismus
The mechanism of action of N-Methylpiperazine-3,3,5,5-D4 involves its interaction with molecular targets through its piperazine ring. The deuterium atoms can influence the compound’s metabolic stability and reduce the rate of metabolic degradation. This can lead to prolonged activity and improved efficacy in drug development.
Vergleich Mit ähnlichen Verbindungen
N-Methylpiperazine: The non-deuterated form, commonly used in organic synthesis.
N-Methylpiperazine-2,2,6,6-D4: Another deuterated derivative with deuterium atoms at different positions.
Piperazine: The parent compound, widely used in pharmaceuticals and agrochemicals.
Uniqueness: N-Methylpiperazine-3,3,5,5-D4 is unique due to its specific deuteration pattern, which can provide distinct advantages in scientific research and drug development. The presence of deuterium atoms can enhance the compound’s stability and alter its pharmacokinetic properties, making it a valuable tool in various applications.
Eigenschaften
IUPAC Name |
3,3,5,5-tetradeuterio-1-methylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-7-4-2-6-3-5-7/h6H,2-5H2,1H3/i2D2,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOAHINGSUIXLS-RRVWJQJTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CN(CC(N1)([2H])[2H])C)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


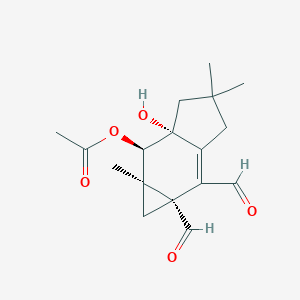
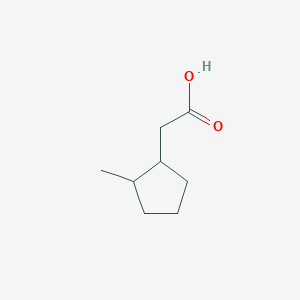

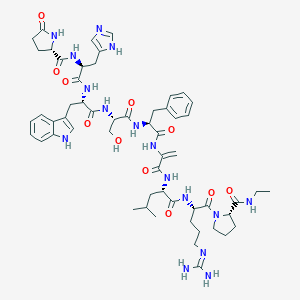
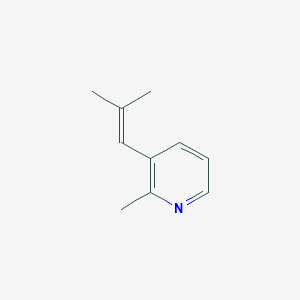
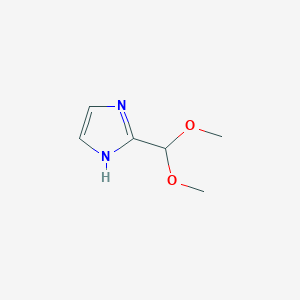
![Sodium tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxy-2-propyl)phenyl]borate trihydrate](/img/structure/B39439.png)
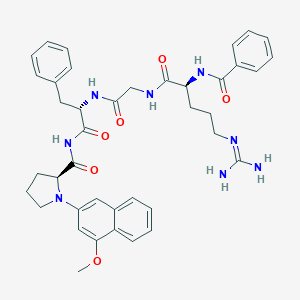
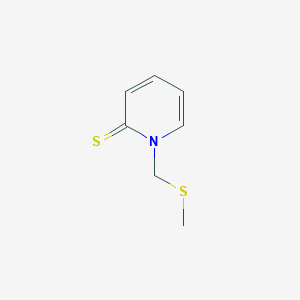
![Thieno[3,2-b]pyridin-3-amine](/img/structure/B39445.png)
![1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B39446.png)
![Furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B39450.png)
